molecular formula C14H10N2 B3044575 1,9-Dihydropyrrolo[2,3-b]carbazole CAS No. 100223-15-2

1,9-Dihydropyrrolo[2,3-b]carbazole

Cat. No.: B3044575
CAS No.: 100223-15-2
M. Wt: 206.24 g/mol
InChI Key: LIGNVYBAUAILFD-UHFFFAOYSA-N
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Description

1,9-Dihydropyrrolo[2,3-b]carbazole is a heterocyclic compound that belongs to the family of carbazoles. Carbazoles are tricyclic nitrogen-containing scaffolds found in many plant species and are known for their wide range of biological applications, including anti-microbial, anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory properties . The unique structure of this compound, which includes a fused pyrrole and carbazole ring system, makes it an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dihydropyrrolo[2,3-b]carbazole can be achieved through several synthetic routes. One common method involves the reduction of methyl pyrrolo carbazole carboxylate using appropriate reducing agents . Another approach includes the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping . These methods typically require specific reaction conditions, such as the use of n-butyllithium and N,N,N’,N’-tetramethylethylenediamine (TMEDA) for the dilithiation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,9-Dihydropyrrolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for the reduction of the compound.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced carbazole derivatives .

Comparison with Similar Compounds

1,9-Dihydropyrrolo[2,3-b]carbazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, which make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,9-dihydropyrrolo[2,3-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-4-12-10(3-1)11-7-9-5-6-15-13(9)8-14(11)16-12/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNVYBAUAILFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C4C(=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547308
Record name 1,9-Dihydropyrrolo[2,3-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100223-15-2
Record name 1,9-Dihydropyrrolo[2,3-b]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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